molecular formula C13H17N3O3 B6792676 3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one

3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one

Cat. No.: B6792676
M. Wt: 263.29 g/mol
InChI Key: AWUHAACXAFHQLB-UHFFFAOYSA-N
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Description

3-[3-(7-Oxa-4-azaspiro[25]octan-4-yl)-3-oxopropyl]pyrimidin-4-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring system. This can be achieved through the reaction of cyclohexanone with ammonia and sodium hypochlorite, followed by further chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous-flow synthesis. This method allows for precise control of reaction conditions, such as temperature and reaction time, leading to higher yields and improved safety compared to batch synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

3-[3-(7-oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-11-1-5-14-10-15(11)6-2-12(18)16-7-8-19-9-13(16)3-4-13/h1,5,10H,2-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUHAACXAFHQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCCN2C(=O)CCN3C=NC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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